Structural Differentiation: Acetamido Linker vs. Ureido Linker in Thiophene-3-Carboxamide IKK-2 Inhibitors
CAS 383380-11-8 is the only compound combining a 5-phenylthiophene-3-carboxamide core with a 4-fluorophenylacetamido substituent at the 2-position. The two closest IKK-2 inhibitor scaffolds — TPCA-1 (CAS 507475-17-4) and IKK-2 Inhibitor VI (CAS 354811-10-2) — employ a ureido (-NH-CO-NH2) linker rather than the acetamido (-NH-CO-CH2-) linker present in CAS 383380-11-8 [1]. This linker difference introduces an additional methylene spacer and eliminates the terminal urea NH2, altering both hydrogen-bonding capacity and conformational flexibility at the ATP-binding site of IKK-2 [2]. In kinase inhibitor design, linker composition is a critical determinant of selectivity across the kinome [3].
| Evidence Dimension | 2-Position linker chemistry |
|---|---|
| Target Compound Data | Acetamido linker: -NH-CO-CH2-(4-fluorophenyl); no terminal urea NH2 |
| Comparator Or Baseline | TPCA-1: ureido linker -NH-CO-NH2; IKK-2 Inhibitor VI: ureido linker -NH-CO-NH2 |
| Quantified Difference | Structural difference; quantitative selectivity impact not directly measured for this compound in published literature identified to date |
| Conditions | Structural comparison based on IUPAC nomenclature and patent disclosures [2] |
Why This Matters
The acetamido linker eliminates a hydrogen-bond donor present in ureido analogs, which may reduce off-target binding to kinases that interact with the terminal urea NH2 of TPCA-1, but this hypothesis requires experimental validation.
- [1] Podolin, P.L. et al. (2005). TPCA-1 characterization. Journal of Pharmacology and Experimental Therapeutics, 312(1), 373-381. View Source
- [2] AstraZeneca AB. (2004). Thiophene-carboxamide derivatives and their use as inhibitors of the enzyme IKK-2. Patent WO 2004/018439 A1. (Discloses both ureido and acetamido thiophene-3-carboxamide series.) View Source
- [3] Ghosh, S. & Dass, J.F. (2016). Study of pathway cross-talk interactions with NF-κB leading to its activation via IKK-complex. (Review of IKK-2 inhibitor selectivity determinants.) View Source
